2-(5-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide
Description
This synthetic compound features a 1,2,4-oxadiazole core linked to a 3,4-dimethoxyphenyl group, a pyridinone ring, and an acetamide side chain terminated with a thiophen-2-yl ethyl substituent. The oxadiazole ring is a bioisostere for ester or amide groups, often enhancing metabolic stability and binding affinity in drug design . Such structural motifs are common in kinase inhibitors, antimicrobial agents, and CNS-targeted therapeutics, though specific bioactivity data for this compound remain unexplored in the provided evidence.
Properties
IUPAC Name |
2-[5-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(2-thiophen-2-ylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O5S/c1-30-18-7-5-15(12-19(18)31-2)22-25-23(32-26-22)16-6-8-21(29)27(13-16)14-20(28)24-10-9-17-4-3-11-33-17/h3-8,11-13H,9-10,14H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBKGCJSOMVRQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NCCC4=CC=CS4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article presents a detailed examination of its biological properties, supported by relevant data tables and research findings.
Chemical Structure
The compound features several functional groups that contribute to its biological activity:
- 1,2,4-Oxadiazole ring : Known for various biological activities including antimicrobial and anticancer properties.
- Pyridine derivative : Often associated with neuroactive and anti-inflammatory effects.
- Thiophene moiety : Contributes to the overall pharmacological profile.
Anticancer Activity
Recent studies have indicated that derivatives of the oxadiazole core exhibit significant anticancer properties. The compound has been shown to inhibit the growth of various cancer cell lines, including:
- HCT116 (colon cancer)
- MCF7 (breast cancer)
- HUH7 (liver cancer)
Table 1 summarizes the IC50 values for the compound against these cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 | 0.47 |
| MCF7 | 0.92 |
| HUH7 | 1.40 |
These values indicate that the compound is a potent inhibitor of cancer cell proliferation, particularly against colon cancer cells.
Antimicrobial Activity
The compound has also shown promising antimicrobial activity. In vitro studies demonstrated effectiveness against both gram-positive and gram-negative bacteria. The following table outlines its activity against selected bacterial strains:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Bacillus cereus | 15 |
| Staphylococcus aureus | 18 |
| Escherichia coli | 12 |
These results suggest that the compound could be a candidate for further development as an antimicrobial agent.
The biological activities of this compound can be attributed to its ability to interact with key molecular targets:
- Thymidylate Synthase (TS) : Inhibition of TS disrupts DNA synthesis in cancer cells.
- Carbonic Anhydrase (CA) : Targeting CA can affect tumor pH and enhance drug efficacy.
Case Studies
Several case studies have highlighted the effectiveness of similar compounds in clinical settings:
- Study on Oxadiazole Derivatives : A study demonstrated that compounds with oxadiazole cores exhibited strong cytotoxic effects on various cancer cell lines, leading to apoptosis through caspase activation.
- Antimicrobial Efficacy : Another study reported that oxadiazole derivatives showed enhanced antimicrobial activity compared to traditional antibiotics, indicating their potential as new therapeutic agents.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity :
- Compounds containing the oxadiazole structure have demonstrated significant antimicrobial properties. Research indicates that derivatives of 1,3,4-oxadiazoles exhibit activity against both gram-positive and gram-negative bacteria. For instance, studies on similar compounds have shown efficacy against various bacterial strains including Bacillus cereus and Staphylococcus aureus .
-
Anticancer Properties :
- The incorporation of oxadiazole rings has been linked to anticancer activity. Several studies have reported that oxadiazole derivatives can induce cytotoxic effects in cancer cell lines such as HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer). The mechanism often involves the inhibition of cell proliferation and induction of apoptosis .
-
Neuropharmacological Effects :
- Oxadiazole derivatives are also noted for their neuropharmacological potential. They have been studied for anticonvulsant properties, with some compounds showing comparable efficacy to established antiepileptic drugs like sodium valproate . This suggests that the compound might be explored for treating neurological disorders.
Antimicrobial Efficacy
A study synthesized a series of 1,3,4-oxadiazole derivatives and evaluated their antimicrobial activity using disc diffusion methods. The results indicated that certain compounds had superior activity against gram-positive bacteria compared to gram-negative strains, highlighting the potential of oxadiazole-based compounds in developing new antimicrobial agents .
Anticancer Activity
Research involving the synthesis of 3,5-disubstituted 1,3,4-oxadiazole derivatives demonstrated promising results in cytotoxicity assays against various cancer cell lines. The study utilized the NCI-60 cell line panel to assess the anticancer potential of these compounds, revealing several candidates with significant inhibitory effects on tumor growth .
Data Tables
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?
- Methodological Answer : The compound’s synthesis likely involves coupling the 1,2,4-oxadiazole and pyridinone moieties via nucleophilic substitution or palladium-catalyzed cross-coupling. A reflux-based approach using triethylamine as a base (similar to ’s oxadiazole-acetamide synthesis) may optimize yields. Key steps include:
- Purification via column chromatography or recrystallization (pet-ether/ethyl acetate mixtures).
- Monitoring reaction progress with TLC (Rf ~0.5 in 7:3 hexane/ethyl acetate).
- Adjusting stoichiometry (1.2:1 ratio of chloroacetyl chloride to amine intermediates) to minimize side products .
Q. How should researchers characterize the compound’s structure and purity?
- Methodological Answer :
- NMR : Analyze and NMR spectra for diagnostic peaks:
- Thiophene protons (δ 6.8–7.2 ppm), pyridinone carbonyl (δ 165–170 ppm).
- Oxadiazole ring confirmation via NMR (if accessible) .
- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water gradient) to confirm purity (>95%) and molecular ion peaks (calculated MW: ~465 g/mol).
- Elemental Analysis : Validate C, H, N, S content within ±0.4% of theoretical values .
Q. What preliminary biological assays are suitable for evaluating its activity?
- Methodological Answer :
- In vitro enzyme inhibition : Screen against COX-2, lipoxygenase, or kinases (IC determination via fluorometric assays).
- Antimicrobial testing : Use microdilution assays (MIC values) against Gram-positive/negative strains (e.g., S. aureus, E. coli).
- Cytotoxicity : MTT assay on HEK-293 or HepG2 cells (CC > 50 μM indicates selectivity) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?
- Methodological Answer :
- Modify substituents : Replace 3,4-dimethoxyphenyl with electron-withdrawing groups (e.g., nitro, CF) to enhance oxadiazole’s electrophilicity.
- Bioisosteric replacement : Substitute thiophene-ethyl with furan- or pyrrole-based chains to assess π-stacking interactions.
- Docking studies : Use AutoDock Vina to model interactions with COX-2’s hydrophobic pocket (PDB ID: 5KIR) .
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer :
- Assay standardization : Replicate conflicting studies under identical conditions (e.g., cell line, serum concentration).
- Metabolite profiling : Use LC-MS to identify active/inactive metabolites in cell lysates.
- Off-target screening : Employ kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify secondary targets .
Q. What strategies enhance metabolic stability and pharmacokinetics?
- Methodological Answer :
- Prodrug design : Mask the acetamide group with ester or carbamate linkers for improved oral bioavailability.
- Microsomal stability assays : Incubate with rat liver microsomes (RLM) to identify vulnerable sites (e.g., oxadiazole ring oxidation).
- LogP optimization : Reduce lipophilicity (target cLogP <3) via polar substituents to lower CYP450 metabolism .
Q. How to validate target engagement in cellular models?
- Methodological Answer :
- Cellular thermal shift assay (CETSA) : Treat cells with the compound (10 μM), lyse, and heat to 37–65°C. Monitor target protein stability via Western blot.
- Fluorescent probes : Synthesize a BODIPY-labeled analog for confocal imaging of intracellular target localization .
Q. What crystallographic techniques confirm the compound’s binding mode?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
